n-(2-Butylphenyl)acetamide
Description
N-(2-Butylphenyl)acetamide is an acetamide derivative featuring a 2-butylphenyl substituent attached to the nitrogen atom of the acetamide moiety. Acetamides are widely studied for their pharmacological and material science applications, with substituents on the aromatic ring and the acetamide group critically influencing reactivity, solubility, and biological activity .
Properties
CAS No. |
6971-78-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-butylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-3-4-7-11-8-5-6-9-12(11)13-10(2)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
IOLJTPKVYRSEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Substituent Effects on Physical Properties
The position and nature of substituents on the phenyl ring significantly alter physical properties. For example:
- N-(p-tolyl)acetamide derivatives (e.g., compound 8a in ) exhibit higher crystallinity due to planar aromatic stacking, with melting points influenced by electron-donating groups like methyl .
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () shows a monoclinic crystal system with two molecules per asymmetric unit, highlighting how bulky substituents (e.g., trichloro groups) disrupt symmetry and packing efficiency .
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) () has a melting point of 75°C and an 82% synthesis yield, demonstrating that fluorophenoxy and butyl groups enhance lipophilicity and thermal stability .
Table 1: Physical Properties of Selected Acetamides
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